2-(Bromomethyl)-5-phenylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

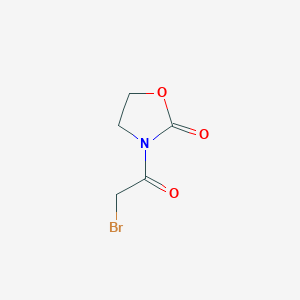

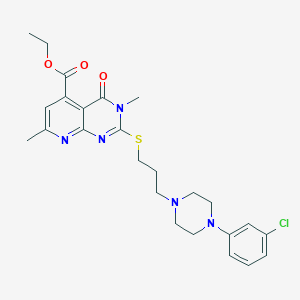

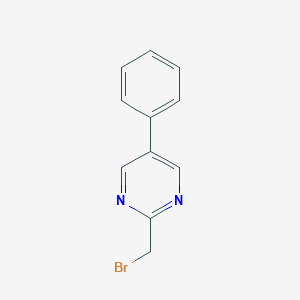

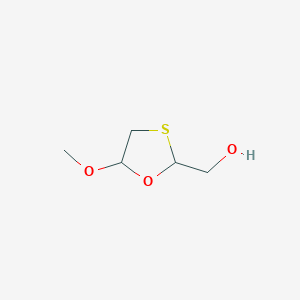

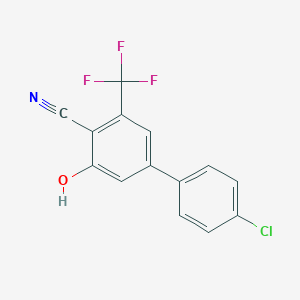

2-(Bromomethyl)-5-phenylpyrimidine, also known as BMPP, is a heterocyclic compound with a molecular formula of C12H9BrN2. This compound has been the subject of much scientific research due to its potential applications in the pharmaceutical industry. BMPP is a pyrimidine derivative that contains a bromomethyl group and a phenyl group, which give it unique properties that make it useful in drug development.

Mechanism of Action

Target of Action

It’s known that brominated compounds like this are often used in suzuki–miyaura cross-coupling reactions . These reactions are widely applied for carbon–carbon bond formation, suggesting that the compound might interact with organoboron reagents and palladium catalysts .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the bromine atom in the compound could potentially be replaced by an organoboron reagent in the presence of a palladium catalyst . This would result in the formation of a new carbon–carbon bond .

Biochemical Pathways

The compound’s potential use in suzuki–miyaura cross-coupling reactions suggests it might play a role in synthetic pathways for creating complex organic molecules .

Pharmacokinetics

For instance, the two-compartment pharmacokinetic model is often used to describe the pharmacokinetics of various drugs . This model considers the body as two interconnected compartments and can be used to predict the time-course of a drug within the body .

Result of Action

Its potential use in suzuki–miyaura cross-coupling reactions suggests that it could contribute to the synthesis of complex organic molecules .

Action Environment

The success of suzuki–miyaura cross-coupling reactions, where this compound might be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action could be influenced by factors such as temperature, pH, and the presence of other chemical reagents .

Advantages and Limitations for Lab Experiments

One advantage of using 2-(Bromomethyl)-5-phenylpyrimidine in lab experiments is its ability to inhibit the activity of certain enzymes involved in cellular processes. This makes it a useful tool for studying the role of these enzymes in various biological processes. Additionally, this compound has been shown to have a number of potential applications in the pharmaceutical industry, making it a useful compound for drug development.

One limitation of using this compound in lab experiments is its potential toxicity. While this compound has been shown to have a number of beneficial effects, it can also be toxic at high doses. Additionally, the mechanism of action of this compound is not fully understood, which may limit its usefulness in certain experiments.

Future Directions

There are a number of potential future directions for research involving 2-(Bromomethyl)-5-phenylpyrimidine. One area of interest is the development of new drugs based on the structure of this compound. Researchers may also investigate the potential use of this compound in the treatment of other diseases, such as Parkinson's disease. Additionally, further studies may be conducted to better understand the mechanism of action of this compound and its potential side effects. Overall, this compound is a promising compound with a range of potential applications in the pharmaceutical industry.

Synthesis Methods

2-(Bromomethyl)-5-phenylpyrimidine can be synthesized using a variety of methods, including the reaction of 2,5-diaminotoluene with paraformaldehyde and hydrobromic acid. Another method involves the reaction of 2,5-dichloropyrimidine with benzyl bromide in the presence of a base. These methods have been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

2-(Bromomethyl)-5-phenylpyrimidine has been extensively studied for its potential applications in the pharmaceutical industry. It has been found to have antitumor and antifungal activity, as well as potential use in the treatment of Alzheimer's disease. This compound has also been shown to inhibit the activity of a key enzyme involved in the biosynthesis of cholesterol, making it a potential candidate for the treatment of hypercholesterolemia.

properties

IUPAC Name |

2-(bromomethyl)-5-phenylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c12-6-11-13-7-10(8-14-11)9-4-2-1-3-5-9/h1-5,7-8H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRLCUSVKQBENI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N=C2)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

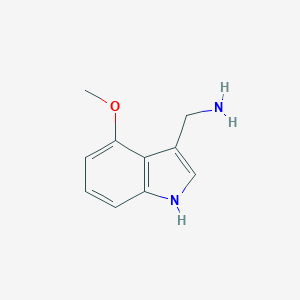

![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B115203.png)